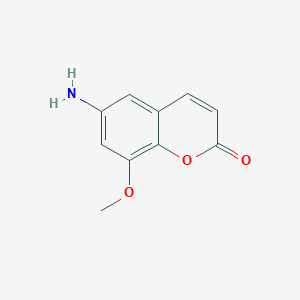

6-Amino-8-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-amino-8-methoxychromen-2-one |

InChI |

InChI=1S/C10H9NO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,11H2,1H3 |

InChI Key |

OOZCSDYVTXKBNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)N)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 8 Methoxy 2h Chromen 2 One and Its Precursors

Established Synthetic Routes for the 2H-Chromen-2-one Core

The foundational 2H-chromen-2-one, or coumarin (B35378), skeleton is a privileged scaffold in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to the development of several robust and versatile methods. acs.orgnih.govrsc.org These reactions typically involve the formation of the heterocyclic pyrone ring by cyclizing a phenolic precursor with a suitable three-carbon component.

Pechmann Reaction and its Variants

The Pechmann reaction, or Pechmann condensation, is a classic and widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. nih.govsamipubco.com The reaction is initiated by the formation of an ester or by the addition of the activated phenol to the ester's carbonyl group. The subsequent intramolecular cyclization via transesterification, followed by dehydration, yields the final coumarin product.

A key advantage of the Pechmann reaction is its ability to utilize substituted phenols to produce specifically functionalized coumarins. For instance, the synthesis of an 8-methoxy-substituted coumarin can be achieved by using vanillin (B372448) as the phenolic starting material, which contains both a hydroxyl and a methoxy (B1213986) group. sathyabama.ac.in In a typical procedure, vanillin is reacted with ethyl acetoacetate (B1235776) using a catalyst like oxalic acid in ethanol (B145695) under reflux conditions to yield the corresponding coumarin derivative. sathyabama.ac.in The versatility of the Pechmann reaction has made it a cornerstone in the synthesis of a wide array of coumarin-based compounds. rsc.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another powerful route to the 2H-chromen-2-one core, involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, its esters, or malononitrile. nih.govtandfonline.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), or their salts. ic.ac.uksemanticscholar.org

This methodology offers high efficiency and can be adapted for green chemistry principles, for example, by using microwave irradiation or ionic liquids as the reaction medium to accelerate the reaction and simplify workup procedures. tandfonline.comic.ac.ukresearchgate.net The condensation of salicylaldehyde (B1680747) or its derivatives with various active methylene compounds, such as ethyl acetate (B1210297) derivatives, in the presence of piperidine under solvent-free microwave conditions, can dramatically reduce reaction times and improve yields. ic.ac.uk The choice of the active methylene component allows for the introduction of various substituents at the C3 position of the coumarin ring. nih.govsemanticscholar.org

Multi-component Reactions (MCRs) in Chromen-2-one Synthesis

For example, a one-pot, three-component reaction between a salicylaldehyde, an active methylene compound, and another reagent can be designed to construct the coumarin ring system in a single operation. researchgate.net Microwave-assisted MCRs have proven particularly effective, often leading to higher yields in shorter reaction times compared to conventional methods. researchgate.net These strategies are highly valued in combinatorial chemistry and drug discovery for rapidly generating libraries of diverse coumarin derivatives for biological screening. nih.gov

Targeted Introduction of Amino and Methoxy Functionalities

The synthesis of 6-Amino-8-methoxy-2H-chromen-2-one requires precise control over the placement of the amino and methoxy groups on the aromatic ring. This is typically achieved either by starting with precursors that already contain these functionalities in the correct positions or by introducing them onto a pre-formed coumarin ring through regioselective reactions.

Strategies for 6-Amination

The introduction of an amino group at the C6 position of the coumarin ring is most commonly accomplished through the reduction of a corresponding 6-nitrocoumarin. This two-step approach involves:

Nitration: The parent coumarin or a suitable precursor is first nitrated at the 6-position.

Reduction: The resulting 6-nitro-2H-chromen-2-one is then reduced to the desired 6-amino-2H-chromen-2-one. A common method for this reduction involves using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture, with the reaction mixture heated to achieve complete conversion. nih.gov

Alternative strategies for introducing amino groups onto aromatic rings, which could be adapted for coumarin synthesis, include the Buchwald-Hartwig amination of aryl halides or sulfonates. nih.gov For example, 7-aminocoumarins have been synthesized from 7-hydroxycoumarins by first converting the hydroxyl group to a sulfonate leaving group (e.g., triflate or nonaflate) and then performing a palladium-catalyzed cross-coupling reaction with an amine. nih.govrsc.org Another innovative approach is the Smiles rearrangement, which has been used to convert 7-hydroxycoumarins into 7-aminocoumarins via an O-alkylation followed by a tandem O→N rearrangement and hydrolysis. nih.govacs.org While these methods have been demonstrated for the C7 position, they represent viable synthetic strategies for the amination of the coumarin scaffold.

Methodologies for 8-Methoxylation

The methoxy group at the C8 position is most frequently incorporated by starting the synthesis with a precursor that already contains this functionality. The Pechmann condensation is particularly well-suited for this approach, using a 2-hydroxy-3-methoxy-substituted aromatic aldehyde or ketone. For example, reacting 2-hydroxy-3-methoxybenzaldehyde (B140153) with an appropriate β-ketoester would directly lead to an 8-methoxycoumarin (B1348513). sathyabama.ac.innih.gov

Direct methoxylation of a pre-existing 8-hydroxycoumarin (B196171) is another potential route. This O-methylation can be achieved using various methylating agents. In biological systems, this transformation is catalyzed by specific enzymes. Studies on coumarin biosynthesis have identified O-methyltransferases (OMTs) that can catalyze the methylation of hydroxylated coumarins. nih.gov While these are biocatalytic methods, analogous chemical reactions using reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions are standard procedures in organic synthesis for converting phenols to methyl ethers.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues. Derivatization can be targeted at several positions, including the amino group, the pyrone ring, and through the fusion of additional heterocyclic rings.

The amino group at the C-6 position is a key site for introducing structural diversity.

Acylation: The amino group can be readily acylated to form amides. For instance, acetylation of 8-methoxycoumarin-3-carboxamide with acetic anhydride (B1165640) yields N-(acetyl)8-methoxycoumarin-3-carboxamide. nih.gov This type of modification can influence the compound's biological properties. For example, the acetylation of the 3-carboxamide moiety in some coumarin derivatives has been shown to reduce their cytotoxic activity. nih.gov

Alkylation: N-alkylation of the amino group introduces alkyl substituents. The regioselectivity of N-alkylation in related purine (B94841) systems can be influenced by the choice of starting material and reaction conditions, with different isomers being formed. mdpi.com

Hybridization: The amino group provides a convenient handle for creating hybrid molecules by linking the coumarin scaffold to other chemical entities, such as amino acids or other heterocyclic systems. rsc.org For example, coumarin-peptide hybrids have been synthesized via an azide-coupling method, linking the coumarin to mono-, di-, or tri-peptides. rsc.org These hybrid molecules are designed to combine the properties of both parent molecules, potentially leading to enhanced biological activity.

Table 1: Examples of Modifications at the Amino Group

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride | Amide | nih.gov |

| Hybridization (Peptide) | Amino acids, azide-coupling method | Peptide conjugate | rsc.org |

| Azide Formation | NaNO₂, NaN₃, H₂SO₄ | Azide | nih.gov |

The pyrone ring of the coumarin scaffold offers additional sites for chemical modification, particularly at the C-3 and C-4 positions.

C-3 Position: The C-3 position can be functionalized in various ways. For instance, 3-acetyl-8-methoxy-2H-chromen-2-one can be synthesized via a Knoevenagel condensation of 3-methoxysalicylaldehyde and ethyl acetoacetate. nih.gov This 3-acetyl group can then serve as a starting point for further reactions. The C-3 position can also bear a carboxamide group, as seen in 8-methoxycoumarin-3-carboxamide, which can be further derivatized. mdpi.com

C-4 Position: The C-4 position is also amenable to substitution. 4-substituted coumarins have been associated with a range of pharmacological activities. nih.gov For example, the synthesis of 4-aryl-2H-chromenes can be achieved through the Friedel-Crafts alkylation and cycloaddition of β,γ-unsaturated-α-ketoesters with phenols. msu.edu

Table 2: Examples of Modifications on the Pyrone Ring

| Position | Starting Material | Reagents and Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| C-3 | 3-Methoxysalicylaldehyde, Ethyl acetoacetate | Piperidine, ethanol, reflux | 3-Acetyl-8-methoxy-2H-chromen-2-one | nih.gov |

| C-3 | Ethyl 8-methoxycoumarin-3-carboxylate | 2-Aminophenol, DMF, reflux | 8-Methoxy-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.com |

| C-4 | Phenols, β,γ-Unsaturated-α-ketoesters | Trityl chloride | 4-Aryl-2H-chromenes | msu.edu |

Fusing additional heterocyclic rings to the coumarin framework is a powerful strategy to create more complex and potentially more active molecules.

Pyridine Ring Fusion: Pyridine rings can be fused to the coumarin system. For example, chromen-3-yl pyridine derivatives can be synthesized through a multi-component reaction involving 3-acetyl-2H-chromen-2-one, an aromatic aldehyde, and a source of ammonia (B1221849) like ammonium acetate. preprints.org

Triazole Ring Formation: The amino group at C-6 can be converted to an azide, which can then undergo a cycloaddition reaction to form a triazole ring. For instance, 6-azido-2H-chromen-2-one, formed from 6-amino-2H-chromen-2-one, can react with terminal alkynes in a "click" reaction to yield 1,2,3-triazole-linked coumarin derivatives. nih.gov

Indolizine Ring Formation: Dearomative [3+2] annulation reactions of quinolines with aminocyclopropanes, catalyzed by ytterbium(III) triflate, can lead to the formation of tetrahydroindolizine derivatives. nih.gov While not directly involving this compound, this strategy highlights a modern approach to heterocyclic ring fusion that could potentially be adapted.

Catalytic Approaches and Reaction Optimization in Synthesis

The development of efficient and selective synthetic methods is crucial. Catalysis plays a key role in achieving these goals.

Various catalytic systems have been developed for the synthesis of the 2H-chromene core. These include transition metal catalysis, metal-free Brønsted and Lewis acid/base catalysis, and organocatalysis. msu.edu For instance, iron(III) chloride can catalyze the cyclization of 2-propargylphenols to form chromenes. msu.edu In some cases, a co-catalyst, such as a silver salt, may be required to activate the primary catalyst. msu.edu Reaction optimization often involves screening different catalysts, solvents, and bases to improve yields and selectivity. For example, in the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, various organic and inorganic bases were tested, with DABCO in toluene (B28343) proving to be the most effective combination. nih.gov

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of coumarin synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions.

The use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free reactions are examples of green chemistry approaches. While specific examples for this compound are not extensively detailed in the provided context, the broader field of coumarin synthesis is moving towards more sustainable practices. For instance, electrocatalytic hydrogenation (ECH) has been explored for the cleavage of aryl ether bonds in lignin (B12514952) model compounds, which is a reaction relevant to the modification of methoxy-substituted aromatics. rsc.org This technique offers a potentially greener alternative to traditional chemical methods.

Spectroscopic Characterization and Structural Elucidation Studies of 6 Amino 8 Methoxy 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds like 6-Amino-8-methoxy-2H-chromen-2-one.

¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a substituted coumarin (B35378), the aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm). The protons of the lactone ring (at C3 and C4) have characteristic chemical shifts. For instance, in a related compound, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the vinylic proton on the coumarin ring appears at δ 5.31 ppm nih.gov. The methoxy (B1213986) group (-OCH₃) protons would be expected as a sharp singlet around δ 3.8-4.0 ppm, while the amino group (-NH₂) protons would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the lactone ring is typically the most downfield signal (δ 160-170 ppm) nih.gov. Aromatic and vinylic carbons appear in the δ 90-155 ppm range. The carbon of the methoxy group would be found further upfield, typically around δ 55-60 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially for complex structures. COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing the molecular fragments together researchgate.netnih.gov.

A hypothetical ¹H NMR data table for the target compound is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-3 | 6.2 - 6.5 | d | ~9.5 |

| H-4 | 7.6 - 7.9 | d | ~9.5 |

| H-5 | 6.8 - 7.0 | d | ~2.5 |

| H-7 | 6.7 - 6.9 | d | ~2.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -NH₂ | 4.5 - 5.5 (broad) | s | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be the strong absorption from the C=O (lactone carbonyl) stretch, typically found in the range of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrone ring would appear in the 1600-1450 cm⁻¹ region. The N-H stretching of the primary amine group would be visible as a pair of bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The C-O stretching vibrations from the ether (methoxy) and the lactone would appear in the 1000-1300 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 |

| C=O Stretch (Lactone) | 1700 - 1750 |

| C=C Stretch (Aromatic/Pyrone) | 1450 - 1600 |

| C-N Stretch (Amine) | 1250 - 1350 |

| C-O Stretch (Ether/Lactone) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₃), the molecular weight is 191.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO, 28 Da) from the lactone ring. For the target molecule, characteristic fragments might include the loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent to give a fragment at m/z 176, followed by the loss of CO to yield a fragment at m/z 148. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about the extent of conjugation. Coumarins are known to be fluorescent and exhibit strong UV absorption due to their extended π-conjugated system. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups on the benzene (B151609) ring would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted coumarin. The spectrum of a related compound, 4-(dicyanomethylene)-6-amino-8-methyl-2H-pyrano[3,2-g]quinoline-3-carbonitrile, shows absorption maxima at 320 and 427 nm, indicating an extensive conjugated system.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related coumarins, such as 6-Methoxy-4-methyl-2H-chromen-2-one, reveal that the coumarin ring system is essentially planar.

For this compound, a crystal structure would confirm the planarity of the fused ring system. It would also provide precise measurements of the C=O, C-O, and C-C bond lengths within the lactone and benzene rings, and the geometry of the amino and methoxy substituents.

Conformational Analysis and Intermolecular Interactions

The crystal structure would reveal the conformation of the methoxy group relative to the aromatic ring. Typically, the methyl group of the methoxy substituent lies close to the plane of the benzene ring to maximize conjugation.

Computational and Theoretical Chemistry Studies of 6 Amino 8 Methoxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of coumarin (B35378) derivatives. While specific DFT studies on 6-Amino-8-methoxy-2H-chromen-2-one are not extensively detailed in the provided results, the principles of these calculations are well-established for similar chromone (B188151) and coumarin structures.

For instance, studies on related compounds like 6-amino-2-trifluoromethylchromone have utilized DFT to analyze their structural, vibrational, and electronic properties. researchgate.net Such calculations help in understanding the molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.netmdpi.com The amino and methoxy (B1213986) groups on the chromen-2-one core are expected to significantly influence the electron density distribution, impacting the molecule's reactivity and potential interaction sites. The amino group typically acts as an electron-donating group, increasing the electron density of the aromatic ring system, while the methoxy group also contributes to this effect. These electronic characteristics are fundamental for predicting how the molecule will interact with biological receptors and enzymes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein.

Research on various coumarin and chromone derivatives has demonstrated the utility of molecular docking in identifying potential biological targets and elucidating binding modes. For example, docking studies on 7-hydroxy-6-methoxy-2H-chromen-2-one (scopoletin) have shown its interaction with enzymes like lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent. nih.govresearchgate.net Similarly, docking simulations of other chromone congeners have revealed their binding within the active site of enzymes like cyclin-dependent kinase 4 (CDK4), highlighting their potential as anticancer agents. nih.gov For this compound, molecular docking would be crucial in screening for potential protein targets and understanding the structural basis of its activity.

Binding Affinity Prediction and Interaction Hotspots

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the target. These scores, along with a detailed analysis of the binding pose, help in identifying "interaction hotspots" – specific amino acid residues in the target's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov

In studies of similar molecules, high docking scores have been correlated with significant biological activity. nih.gov For instance, the docking of novel 1,3-diazetidin-2-one derivatives with the epidermal growth factor receptor (EGFR) identified compounds with high fitness scores, suggesting their potential as antiproliferative agents. nih.gov The analysis of these interactions revealed key hydrogen bonds and hydrophobic contacts responsible for the high binding affinity. For this compound, identifying such hotspots would be essential for understanding its mechanism of action and for guiding the design of more potent derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations have been employed to study the interaction behavior of various ligands with their targets. For example, MD simulations of a potent inhibitor of the SARS-CoV-2 Spike RBD domain helped to understand its interaction behavior and the conformational changes in the protein. These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the flexibility of both the ligand and the target's active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to identify new molecules with similar activity.

The structural and biological information gained from studies on known active compounds, including coumarin derivatives, can facilitate the development of pharmacophore models. nih.gov These models can help in recognizing the key features required for a specific biological activity, such as anticancer or anti-inflammatory effects. Virtual screening campaigns using these pharmacophores can lead to the discovery of novel lead compounds. nih.govnih.gov For this compound, identifying its key pharmacophoric features would be a valuable step in discovering other compounds with similar or enhanced biological profiles.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net These computational models predict various parameters such as solubility, permeability, metabolic stability, and potential for toxicity, which are crucial for optimizing lead compounds. mdpi.com

Studies on various classes of compounds, including coumarin and chromone derivatives, have utilized in silico ADME tools to evaluate their drug-likeness. mdpi.comnih.govmdpi.com These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that could hinder the development of a compound into a successful drug. researchgate.net For this compound, in silico ADME profiling would provide valuable information to guide its optimization, ensuring that any promising biological activity is paired with favorable pharmacokinetic properties. nih.gov

Below is a table summarizing some of the predicted ADME properties for compounds with similar structural features.

| Property | Predicted Value Range | Significance |

| Human Intestinal Absorption | High (e.g., >90%) | Indicates good absorption from the gut. mdpi.com |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal barrier. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Variable | Predicts the likelihood of the compound reaching the central nervous system. |

| CYP450 Inhibition | Variable | Indicates the potential for drug-drug interactions. mdpi.com |

| Lipinski's Rule of Five | Generally Compliant | Suggests drug-like physicochemical properties. nih.gov |

This table represents typical parameters and expected outcomes for coumarin-like structures based on available literature. Specific values for this compound would require dedicated in silico analysis.

Exploration of Biological Activities and Underlying Molecular Mechanisms of 6 Amino 8 Methoxy 2h Chromen 2 One and Its Derivatives

Antimicrobial Activity

Coumarin (B35378) derivatives are recognized for their potential as antimicrobial agents, demonstrating the ability to combat various pathogenic microorganisms, including bacteria and fungi. jmchemsci.comturkjps.org The introduction of different functional groups onto the coumarin nucleus can significantly influence their antimicrobial potency and spectrum. researchgate.net Research into 2-amino-4H-chromenes and related structures has highlighted their promise in developing new antibacterial and antifungal agents. researchgate.netnanobioletters.com

Derivatives of the basic chromene and quinoline (B57606) structures have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, the introduction of a methoxy (B1213986) group at the C-8 position in 6-aminoquinolones has been found to yield compounds with good antibacterial activity, particularly against Gram-positive strains. nih.gov Similarly, certain 2-amino-4H-chromene derivatives have exhibited excellent antibacterial action against strains like Staphylococcus aureus and Escherichia coli. nanobioletters.com

Studies on various substituted coumarins and related heterocyclic systems have provided specific data on their efficacy, often measured by the Minimum Inhibitory Concentration (MIC). Halogenated 3-nitro-2H-chromenes, for example, have displayed potent activity against multidrug-resistant (MDR) strains of S. aureus and S. epidermidis, with MIC values as low as 1–4 μg/mL. nih.gov Another study identified a quinoxaline-based compound, 5p, as a potent broad-spectrum agent with MIC values of 4 μg/mL against S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Coumarin and Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Tri-halogenated 3-nitro-2H-chromene (5s) | S. aureus (MDR) | 4 | nih.gov |

| Tri-halogenated 3-nitro-2H-chromene (5s) | S. epidermidis (MDR) | 1-4 | nih.gov |

| Quinoxaline (B1680401) derivative (5p) | S. aureus | 4 | nih.gov |

| Quinoxaline derivative (5p) | B. subtilis | 8 | nih.gov |

| Quinoxaline derivative (5p) | MRSA | 8-32 | nih.gov |

| Quinoxaline derivative (5p) | E. coli | 4-32 | nih.gov |

| Methoxy-4'-amino chalcone (B49325) (Compound 4) | E. coli | - | researchgate.net |

| Methoxy-4'-amino chalcone (Compound 4) | S. aureus | - | researchgate.net |

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. nih.govnih.gov Its absence in higher eukaryotes makes it a prime and clinically validated target for the development of new antibiotics. nih.govnih.gov DNA gyrase consists of two subunits, GyrA and GyrB, which form an active A2B2 complex. nih.gov The inhibition of this enzyme disrupts critical cellular processes, leading to bacterial death. While direct studies on 6-Amino-8-methoxy-2H-chromen-2-one are limited, related compounds such as aminocoumarins are known to inhibit the ATPase reaction of gyrase by competing with ATP for its binding site on the GyrB subunit. nih.gov This mechanism provides a strong rationale for investigating similar activity within this class of compounds.

Altering the integrity of the bacterial cell membrane is another effective antimicrobial strategy. nih.govnih.gov The membrane is crucial for maintaining cellular function, and its disruption can lead to the leakage of intracellular components and cell death. nih.govmdpi.com Mechanistic investigations into novel quinoxaline derivatives have shown that they can exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane. nih.gov This damage leads to the release of internal constituents, ultimately causing the demise of the bacterium. nih.gov Some hydrophobic molecules are known to insert themselves into the lipid bilayer, altering its physical properties such as transition temperature and fluidity, which visibly disrupts the membrane and inhibits bacterial growth. nih.govfrontiersin.org

Targeting essential metabolic pathways offers a route to inhibiting microbial growth. One such pathway is folic acid synthesis. A series of methoxy-4'-amino chalcone derivatives were designed to mimic p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS), which is critical for folic acid biosynthesis. researchgate.net The rationale was that these compounds could act as competitive inhibitors of PABA, thereby blocking a pathway necessary for cell proliferation. researchgate.net

Another potential target is tRNA methyltransferase. These enzymes are responsible for post-transcriptional modifications of tRNA, which are crucial for the stability and function of tRNA in protein synthesis. nih.gov Inhibition of tRNA methyltransferases can impair cell proliferation and is being explored as a therapeutic strategy. stormtherapeutics.com Small molecule inhibitors have been developed that show high selectivity and potent inhibition of these enzymes, providing proof-of-concept for this approach. stormtherapeutics.comnih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. The ability to interfere with biofilm formation or disperse established biofilms is a highly desirable attribute for new antimicrobial agents. Research on quinoxaline derivatives has shown that certain compounds can effectively disperse established bacterial biofilms, in addition to their direct bactericidal effects. nih.gov This dual action makes such compounds particularly promising for treating persistent infections associated with biofilms.

In addition to antibacterial properties, many coumarin derivatives exhibit significant antifungal activity. jmchemsci.com They have been tested against a range of pathogenic fungi, demonstrating their potential as broad-spectrum antimicrobial agents. For example, a series of methoxy-4'-amino chalcone derivatives were evaluated for their activity against Candida albicans, a common human fungal pathogen. researchgate.net Similarly, various 2-pyrazoline (B94618) and hydrazone derivatives containing methoxy groups showed moderate antifungal activity. turkjps.org The presence of specific substituents, including heteroatoms, in the structure of coumarin derivatives appears to be important for their antifungal efficacy. researchgate.net

Table 2: Antifungal Activity of Selected Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Fungal Strain | Activity/MIC (μg/mL) | Source |

|---|---|---|---|

| Methoxy-4'-amino chalcone (Compound 4) | Candida albicans | Active | researchgate.net |

| Pyrazoline/Hydrazone derivatives | Various Fungi | 32-512 | turkjps.org |

| 2-amino-3-cyano-4H-chromenes | Candida albicans | Active | nanobioletters.com |

Antiviral Potency

Derivatives of the coumarin scaffold, to which this compound belongs, have demonstrated notable antiviral capabilities. Research into 6-acetyl-coumarin derivatives revealed potent inhibitory activity against the Human Immunodeficiency Virus (HIV-1). ijpsonline.com One derivative, in particular, showed an IC₅₀ value of 0.35 μM, indicating strong antiretroviral potential. ijpsonline.com The study suggested that the presence of an electron-withdrawing group on the phenyl ring attached to the coumarin nucleus was important for this activity. ijpsonline.com

The antiviral spectrum of related heterocyclic structures is also broad. Certain 6-aminoquinolone derivatives have been identified as inhibitors of the Human Cytomegalovirus (HCMV). researchgate.net For instance, one such derivative exhibited an IC₅₀ value of 25.0 μg/mL against HCMV. researchgate.net Furthermore, carbocyclic analogues of 2-amino-6-substituted-purines have shown potent activity against various herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus, and HCMV. nih.gov

Table 1: Antiviral Activity of Selected Coumarin Derivatives and Related Compounds

| Compound Class | Specific Compound/Derivative | Virus | Activity (IC₅₀) |

|---|---|---|---|

| 6-Acetyl-Coumarin | Derivative 2h | HIV-1 | 0.35 μM |

| 6-Aminoquinolone | Derivative 2 | HCMV | 25.0 μg/mL |

| 2-Amino-6-substituted-purine | Carbocyclic analogue 9 | HSV-1, HSV-2, HCMV, VZV | Potent Activity |

Anticancer Activity

The coumarin nucleus is a recognized scaffold in the development of anticancer agents. nih.gov Naturally occurring coumarins, such as Scopoletin (B1681571) (7-Hydroxy-6-methoxy-2H-chromen-2-one), which is structurally similar to the title compound, have reported antitumor properties. nih.gov Research has expanded to a wide array of derivatives to enhance efficacy and explore various mechanisms of action against cancer. mdpi.comnih.gov

Derivatives built upon the coumarin and related heterocyclic frameworks have consistently shown the ability to inhibit the growth of various cancer cell lines. Studies on methoxyflavones suggest that the positioning of methoxy groups, such as at the C6 position, can be crucial for cytotoxic activity. mdpi.com In another study, 6-amino amonafide (B1665376) derivatives, designed to retain anticancer properties while avoiding certain metabolic pathways, demonstrated cancer cell-selective growth inhibition comparable to the parent compound, amonafide. nih.gov

A series of 2-amino-naphthoquinones, which share an amino-aromatic structure, displayed significant cytotoxic activity against a panel of human cancer cell lines, with IC₅₀ values often in the low micromolar range. nih.gov For example, one compound was particularly effective against human glioblastoma (SF-295) and promyelocytic leukemia (HL-60) cells, with IC₅₀ values of 0.57 and 0.7 µg/mL, respectively. nih.gov Similarly, a derivative of neocryptolepine, which contains an 8-methoxy group, was found to have an IC₅₀ of 0.33 μM against HCT116 colorectal cancer cells. mdpi.com Furthermore, certain quinazoline-chalcone derivatives exhibited strong antiproliferative activity, with GI₅₀ values as low as 0.622 μM against the K-562 leukemia cell line. nih.gov

Table 2: Proliferation Inhibition by Selected Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Neocryptolepine Derivative (MMNC) | HCT116 (Colorectal) | IC₅₀ | 0.33 μM |

| 2-Amino-Naphthoquinone (Compound 2) | SF-295 (Glioblastoma) | IC₅₀ | 0.57 µg/mL |

| 2-Amino-Naphthoquinone (Compound 2) | HL-60 (Leukemia) | IC₅₀ | 0.7 µg/mL |

| Quinazoline-Chalcone (Derivative 14g) | K-562 (Leukemia) | GI₅₀ | 0.622 μM |

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process involving a cascade of caspases, which are proteases that execute the dismantling of the cell. nih.gov

Studies on 6-Amino-sulfonylpurine derivatives demonstrated their ability to induce apoptosis in leukemia cells. nih.gov Specifically, one derivative was found to trigger apoptosis via the intrinsic mitochondrial pathway, evidenced by an impairment of the mitochondrial membrane potential and increased expression of caspase-3 and cytochrome c. nih.gov Similarly, an 8-methoxy-indoloquinoline derivative was shown to induce apoptosis in colorectal cancer cells and decrease the mitochondrial membrane potential. mdpi.com The induction of apoptosis is a common endpoint for many chemotherapeutic agents, as it effectively eliminates potentially harmful cancer cells. nih.gov Quinoxaline derivatives have also been reported to induce apoptosis in colorectal cancer cells. scielo.br

The anticancer activity of these compounds is often linked to their ability to interact with and modulate key enzymes involved in cancer progression. For instance, amonafide and its 6-amino derivatives function as DNA intercalators and topoisomerase II inhibitors. nih.gov Topoisomerase II is a critical enzyme that manages DNA tangles during replication, and its inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.

Furthermore, signaling pathways that are frequently dysregulated in cancer are prime targets. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov The 8-methoxy-indoloquinoline derivative, MMNC, was found to exert its cytotoxic effects by inhibiting the expression of proteins within this pathway. mdpi.com Methoxyflavone analogs are also known to target various protein markers in cancer cells, facilitating ligand-protein binding that activates downstream signaling pathways leading to cell death. mdpi.com

An essential characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on related derivatives have highlighted this crucial property. For example, a series of synthetic 2-amino-naphthoquinones showed high cytotoxicity against multiple cancer cell lines while being significantly less toxic to normal peripheral blood mononuclear cells (PBMCs). nih.gov The IC₅₀ values for normal cells were 1.5 to 18 times higher than those for tumor cells, indicating a favorable selectivity index. nih.gov

Similarly, 3-aminoisoquinolin-1(2H)-one derivatives demonstrated selective activity. One thiazolylamino derivative was particularly effective against the breast cancer sub-panel, with strong growth inhibition of MDA-MB-468 and MCF7 cells, while also showing activity against specific renal cancer and melanoma cell lines. univ.kiev.ua The development of 6-amino amonafide derivatives was also driven by a desire for selectivity, aiming to retain anticancer activity while altering metabolic activation to reduce toxicity. nih.gov

Anti-inflammatory Activity

Chronic inflammation is a known contributor to various diseases, including cancer. Compounds from the coumarin family have been investigated for their anti-inflammatory potential. Scopoletin (7-Hydroxy-6-methoxy-2H-chromen-2-one), a coumarin found in nature, is reported to possess anti-inflammatory properties. nih.gov

Research into synthetic 2-oxo-2H-chromenyl derivatives has provided more specific insights. Several compounds in this class were effective at inhibiting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov One derivative, in particular, was identified as a potent agent that significantly reduced both TNF-α and Interleukin-6 (IL-6) in an in vivo model. nih.gov Quinoxaline derivatives have also been shown to reduce leukocyte migration and decrease levels of the inflammatory cytokines IL-1β and TNF-β. scielo.br The ability of these heterocyclic compounds to modulate inflammatory pathways underscores their therapeutic potential beyond just direct cytotoxicity.

Table 3: Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| Derivative 5k | TNF-α | 0.047 ± 0.001 µM |

| Derivative 5l | TNF-α | 0.070 ± 0.002 µM |

| Derivative 8f | TNF-α | 0.142 ± 0.001 µM |

| Prednisolone (Standard) | TNF-α | 0.033 ± 0.002 µM |

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Coumarin derivatives have been identified as notable inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

The structure of the coumarin nucleus is fundamental to its COX inhibitory activity. The anti-inflammatory effects of these compounds are often attributed to their ability to block the synthesis of prostaglandins. mdpi.com Specifically, certain coumarin derivatives have demonstrated the ability to downregulate the expression of the COX-2 enzyme, which is typically induced during an inflammatory response. mdpi.com

The mechanism of inhibition can be direct, involving the binding of the coumarin derivative to the active site of the COX enzyme. nih.gov This interaction prevents the substrate, arachidonic acid, from accessing the catalytic site. nih.gov The presence of specific substituents on the coumarin ring, such as amino and methoxy groups, can influence the binding affinity and selectivity towards COX-1 or COX-2. For instance, resveratrol, a naturally occurring polyphenol, has been shown to directly bind to and inhibit COX-2. nih.gov This suggests that compounds with similar structural motifs may share this inhibitory mechanism.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, this compound and its analogs can exert anti-inflammatory effects by modulating key intracellular signaling pathways. Chronic inflammation is linked to the overexpression of various inflammatory mediators, and the signaling pathways that control their production are crucial therapeutic targets.

One of the most significant pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. mdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme. mdpi.comnih.gov Studies on related coumarin compounds, such as 6-methylcoumarin, have shown that they can suppress the activation of the NF-κB pathway. mdpi.com This is achieved by preventing the degradation of its inhibitor, IκB-α, thereby sequestering NF-κB in the cytoplasm. mdpi.com An 8-methoxy coumarin derivative was also found to inhibit NF-κB in LPS-stimulated cells. nih.gov

Another critical set of pathways are the mitogen-activated protein kinase (MAPK) cascades. These pathways, including ERK, JNK, and p38, are involved in regulating the production of inflammatory cytokines. mdpi.com The anti-inflammatory action of some coumarins has been linked to their ability to reduce the phosphorylation, and thus the activation, of these MAPK proteins. mdpi.com Curcumin, for example, is a well-documented modulator of multiple signaling molecules, including NF-κB and MAPKs. nih.gov

Antioxidant Activity

The antioxidant properties of coumarin derivatives are a significant aspect of their biological profile. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. frontiersin.org Compounds like this compound can counteract oxidative stress through various mechanisms.

The antioxidant capacity of these molecules is heavily influenced by their chemical structure, particularly the presence and position of hydroxyl and methoxy groups. nih.gov These functional groups can donate hydrogen atoms or electrons to neutralize free radicals.

Free Radical Scavenging Mechanisms

The primary mechanism behind the antioxidant activity of many phenolic and aminophenolic compounds is their ability to scavenge free radicals. This can occur through several processes, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. The presence of an amino group (-NH2) and a methoxy group (-OCH3) on the chromen-2-one core can enhance this activity. For instance, studies on 2'-aminochalcones have demonstrated that their ability to quench radicals is a key part of their antioxidant effect. nih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this capacity. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. mdpi.com This process is a hallmark of oxidative stress and is implicated in the pathology of many diseases. mdpi.com Antioxidants can interrupt this process by scavenging the chain-propagating peroxyl radicals. mdpi.com

The effectiveness of a compound in preventing lipid peroxidation is linked to its radical scavenging ability and its ability to localize within the lipid membrane. mdpi.com Chroman-based compounds have been specifically developed as potent inhibitors of iron-dependent lipid peroxidation. nih.gov The inhibition of lipid peroxidation by the 21-aminosteroid U-74389G has been shown to protect mitochondrial function after brain injury, highlighting the therapeutic potential of this mechanism. nih.gov The antioxidant properties of this compound suggest it could similarly protect against lipid peroxidation-induced damage.

Tyrosinase Activity Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in the skin and enzymatic browning in foods. nih.gov The inhibition of this enzyme is of great interest in the cosmetic and food industries. Coumarins and their derivatives have been explored as tyrosinase inhibitors.

The inhibitory mechanism often involves the chelation of the copper ions in the active site of the tyrosinase enzyme, which are essential for its catalytic activity. Additionally, some inhibitors can act as suicide substrates, irreversibly inactivating the enzyme. nih.gov The structure of the inhibitor plays a crucial role; for example, compounds with hydroxyl groups that can mimic the structure of tyrosine or L-DOPA, the natural substrates of tyrosinase, are often effective inhibitors. nih.gov Methoxy-substituted derivatives have also shown potent tyrosinase inhibitory activity. nih.gov

| Compound Derivative | Inhibition Type | Target Enzyme | IC50 Value |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | Mixed | Mushroom Tyrosinase | 0.059 nM nih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | Non-competitive | Mushroom Tyrosinase | 2.1 nM nih.gov |

| Kojic Acid (Standard) | Competitive/Mixed | Mushroom Tyrosinase | 16700 nM nih.gov |

Enzyme Inhibition Studies (Broader Scope)

The therapeutic potential of this compound and its derivatives extends to the inhibition of a variety of other enzymes beyond those directly involved in inflammation and oxidation. The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a diverse range of biological targets.

For example, various coumarin derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. nih.gov Others have shown inhibitory activity against monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters and relevant to the treatment of depression and neurodegenerative disorders. nih.gov

Furthermore, some coumarin derivatives have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological processes, including pH regulation and fluid balance. The versatility of the coumarin core, combined with the electronic and steric properties imparted by substituents like amino and methoxy groups, allows for the fine-tuning of inhibitory activity and selectivity against a wide array of enzymes.

| Compound Class | Target Enzyme | Therapeutic Area |

| Coumarins | Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov |

| Coumarins | Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.gov |

| Coumarins | Monoamine Oxidase (MAO) | Depression, Neurodegeneration nih.gov |

| Coumarins | Carbonic Anhydrases | Various (e.g., glaucoma) |

| Pyrazines | Casein Kinase 2 (CSNK2A) | Antiviral, Anticancer nih.gov |

Acetylcholinesterase and Butyrylcholinesterase Inhibition (Neuroprotective Implications)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing neurodegenerative conditions such as Alzheimer's disease. nih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, which helps to mitigate cognitive decline. nih.gov Coumarin and its derivatives have been identified as a "privileged scaffold" in the development of inhibitors for both AChE and monoamine oxidase B (MAO B), another key enzyme in neurodegeneration. nih.govacs.org

Derivatives of the core chromene structure have demonstrated significant inhibitory activity. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of both AChE and BChE. nih.gov One of the most potent analogs from this series exhibited an IC50 value of 0.37 μM against AChE and 5.24 μM against BChE. nih.gov Kinetic studies of a particularly effective compound from this series, compound 4k, revealed a competitive-type inhibition for BChE with a Ki value of 0.55 µM. nih.gov

Furthermore, studies on related heterocyclic systems, such as 6-hydroxy- and 6-methoxy-beta-carbolines, have shown that these compounds can exhibit inhibitory activity against AChE and BChE that is comparable to established drugs like galantamine and rivastigmine. nih.gov The synergistic inhibition of both cholinesterases and MAO B by coumarin-based compounds is believed to offer a potentiated therapeutic effect for Alzheimer's disease. nih.govacs.org

Table 1: Cholinesterase Inhibitory Activity of Chromenone Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone analog | AChE | 0.37 | - | - |

| Amino-7,8-dihydro-4H-chromenone analog | BChE | 5.24 | - | - |

| Compound 4k (Amino-7,8-dihydro-4H-chromenone derivative) | BChE | 0.65 ± 0.13 | Competitive | 0.55 |

Other Investigated Biological Activities

Beyond their neuroprotective implications through cholinesterase inhibition, derivatives of the 2H-chromen-2-one scaffold have been investigated for a variety of other biological activities.

Filariasis is a parasitic disease caused by nematode worms, and there is a continuous search for new and effective treatments. Coumarin-based compounds have shown promise in this area. bohrium.comdoaj.org Both natural and synthetic coumarins have been reported to possess anthelmintic and antifilarial properties. bohrium.comdoaj.org The biological activity of these compounds is influenced by the type and position of substituents on the coumarin ring. bohrium.com For example, structure-activity relationship (SAR) studies have indicated that hydroxyl groups at the C-4 and C-7 positions can be crucial for anthelmintic and antifilarial activity. bohrium.comdoaj.org Coumarin itself has been used in combination with diethylcarbamazine (B1670528) to treat filarial lymphedema. bohrium.com Various coumarin derivatives, including Schiff bases and metal complexes, have demonstrated significant macrofilaricidal and microfilaricidal activities against parasitic species like Litomosoides carinii and Acanthocheilonema viteae. bohrium.com

Research into fused thiazole (B1198619) derivatives originating from a 2-(2-oxo-2H-chromen-3-yl)thiazol-4(5H)-one core has revealed potential anti-inflammatory and anti-ulcer activities. researchgate.net In a study evaluating a series of newly synthesized compounds, several derivatives showed higher anti-ulcer activity compared to others in the series. researchgate.net This suggests that the chromene scaffold can be a valuable starting point for the development of new antiulcerogenic agents. researchgate.net

The neuroprotective effects of chromene derivatives extend beyond just cholinesterase inhibition. nih.gov These compounds are being investigated for their potential in preventing Alzheimer's disease through various mechanisms. nih.gov Some benzochromene derivatives have been shown to inhibit the c-Src kinase and exhibit antitumor and apoptotic effects, which are also relevant pathways in neurodegenerative processes. nih.gov The ability of these compounds to interact with multiple targets makes them attractive candidates for the development of therapies for complex multifactorial diseases like Alzheimer's. nih.govacs.org

One of the therapeutic approaches for managing diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase. nih.govresearchgate.net A new series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their potential as antidiabetic agents. nih.gov These compounds showed significant inhibitory activity against α-amylase, with inhibitory percentages exceeding 93% at a concentration of 100 μg/mL. nih.gov

The most promising derivatives from this series were a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (compound 9) and a 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2). nih.gov Compound 9 was the most active, with an IC50 value of 1.08 ± 0.02 μM, while compound 2 had an IC50 of 1.76 ± 0.01 μM, both of which are comparable to the standard drug Acarbose (IC50 = 0.43 ± 0.01 μM). nih.gov Structure-activity relationship studies indicated that the carboxamide group at position three and the carbonyl group at position two are important for the α-amylase inhibitory activity. nih.gov

Table 2: α-Amylase Inhibitory Activity of 6-Sulfonamide-2H-chromene Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 1.08 ± 0.02 |

| 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 |

| Acarbose (Standard) | - | 0.43 ± 0.01 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Amino Group Position and Substitution on Biological Activity

The position and nature of the amino group on the coumarin (B35378) ring are critical determinants of biological activity. While many studies focus on other positions, the 6-amino configuration serves as a valuable anchor for building novel derivatives. For instance, 6-nitro-2H-chromen-2-one is a common precursor that is reduced to form 6-amino-2H-chromen-2-one, which can then be used to construct more complex molecules like coumarin-linked triazoles. nih.gov

SAR studies indicate that substitution at the 7-position of the coumarin scaffold is a particularly promising strategy for developing potent antitumor agents. nih.gov Hybrid molecules designed with linkers at this position have shown that cytotoxic properties can depend on the length and nature of the linker chain. nih.gov For example, in a series of coumarin-amino acid hybrids, a lengthy linker containing an aromatic amino acid at the 7-position was found to be more potent than those with a shorter linker or a linker with an aliphatic amino acid. nih.gov This suggests that the substituent's ability to reach and interact with specific residues in a target protein is crucial. The presence of hydrogen bond acceptors and donors within these substituted moieties is also considered essential for their anticancer activities. nih.gov

The amino group itself can be a handle for further modification. Reactive functional groups like amino groups can interact with and inactivate bacterial proteins, contributing to antimicrobial activity. jmchemsci.com In the related aminocoumarin class of antibiotics, which includes novobiocin (B609625) and clorobiocin, the aminocoumarin ring is a core component responsible for inhibiting bacterial DNA gyrase and topoisomerase IV. asm.orgresearchgate.net

Role of Methoxy (B1213986) Group Position and Substitution on Biological Activity and Other Properties

The methoxy group at the C-8 position (-OCH3) significantly influences the electronic properties and biological profile of the coumarin scaffold. nih.gov This substituent is frequently incorporated in the design of modern coumarin-based anticancer agents. nih.gov Research on 6-aminoquinolones, a related heterocyclic structure, showed that introducing an 8-methoxy group resulted in compounds with good antibacterial activity, particularly against Gram-positive bacteria, whereas substituting with an 8-ethyl group led to inactive compounds. nih.gov This highlights the importance of the electronic properties of the C-8 substituent over simple steric bulk. nih.gov

Studies focusing specifically on 8-methoxycoumarin (B1348513) derivatives have demonstrated their potential as anticancer agents. For example, a series of novel 3-substituted 8-methoxycoumarin derivatives were synthesized and evaluated for activity against breast cancer cell lines. mdpi.com The parent scaffold, 8-methoxycoumarin-3-carboxamide, can be modified at other positions to enhance potency. Bromination at the C-5 position of 8-methoxycoumarin-3-carboxamide was found to significantly increase cytotoxic activity against liver cancer cells, suggesting that this modification enhances the compound's interaction with its biological target. nih.gov In contrast, brominating the related 8-methoxycoumarin-3-carboxylic acid at the C-5 position led to a near-complete loss of activity, indicating that the substituent at C-3 dictates the optimal substitution pattern on the rest of the ring. nih.gov

The following table summarizes the cytotoxic activity of several 8-methoxycoumarin derivatives against the HepG2 human liver carcinoma cell line, illustrating the impact of various substitutions.

Table 1: Cytotoxic Activity of 8-Methoxycoumarin Derivatives Against HepG2 Cells

| Compound Number | Structure/Substitutions | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4 | 8-methoxycoumarin-3-carboxamide | 17.2 ± 1.05 | nih.gov |

| 5 | 5-bromo-8-methoxycoumarin-3-carboxamide | 0.9 ± 0.05 | nih.gov |

| 8 | 8-methoxycoumarin-3-carboxylic acid | 5.18 ± 0.31 | nih.gov |

| 9 | 5-bromo-8-methoxycoumarin-3-carboxylic acid | 41.6 ± 2.52 | nih.gov |

Effects of Substituents on the Pyrone Ring (e.g., at C-3) on Biological Activity

The C-3 position of the pyrone ring is a critical site for modification, and substituents here can drastically alter the biological activity of the coumarin molecule. mdpi.comnih.gov A common synthetic strategy involves starting with an ethyl 8-methoxycoumarin-3-carboxylate, which is then converted to a hydrazide and subsequently reacted to form various heterocyclic hybrids. mdpi.com

The nature of the C-3 substituent is paramount. Studies comparing 8-methoxycoumarin-3-carboxamide with its corresponding 3-carboxylic acid derivative showed that the carboxylic acid had improved antiproliferative activity (IC₅₀ of 5.18 µM vs 17.2 µM for the carboxamide). nih.gov This suggests that the hydrogen bonding capability of the carboxylic acid group is important for the cytotoxicity of this particular class of compounds. nih.gov

Further derivatization at C-3 has yielded potent anticancer agents. A hybrid of 8-methoxycoumarin and a unique oxadiazole-thiadiazole-oxime moiety (Compound 6 in the source study) showed the strongest cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 6.621 µM and 9.62 µM, respectively. mdpi.com This compound was found to inhibit β-tubulin polymerization, a key mechanism in arresting cell division. mdpi.com This demonstrates that complex, multi-ring substituents at the C-3 position can introduce novel mechanisms of action.

The data below shows the anticancer activity of C-3 modified 8-methoxycoumarins against breast cancer cell lines.

Table 2: Cytotoxic Activity of C-3 Substituted 8-Methoxycoumarin Derivatives

| Compound Name/Number | C-3 Substituent | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs MDA-MB-231 | Source |

|---|---|---|---|---|

| Compound 3 | (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanaminyl | 9.165 | 12.65 | mdpi.com |

| Compound 5 | (5-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)aminyl | 11.35 | 14.86 | mdpi.com |

| Compound 6 | (E)-N'-hydroxy-2-((5-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetimidoyl | 6.621 | 9.62 | mdpi.com |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as living systems are inherently chiral. researchgate.net The differential response of enantiomers (mirror-image isomers) is a well-established principle in medicinal chemistry; for example, the (S)-isomer of the anticoagulant drug warfarin (B611796) is known to be more active than its (R)-isomer. researchgate.net

In the context of coumarins, stereoselective synthesis is employed to obtain enantiopure compounds, which can exhibit vastly different biological activities. researchgate.net One study accomplished the organocatalyzed synthesis of chiral coumarin derivatives from 4-hydroxycoumarin, achieving enantioselectivity between 24-95%. researchgate.net Subsequent in-vitro anticoagulant screening of the synthesized compounds revealed that all had improved IC₅₀ values compared to warfarin. researchgate.net Although specific data for 6-amino-8-methoxy-2H-chromen-2-one is not available, these findings underscore a general principle: the three-dimensional arrangement of substituents on the coumarin scaffold is a critical factor for its biological function. For any chiral derivative of this scaffold, it is highly probable that one enantiomer will display significantly different potency or a different activity profile compared to the other.

Hybrid Molecule Design and Bioisosteric Replacements for Enhanced Efficacy

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophores (bioactive structural units) are combined into a single entity. nih.govnih.gov This approach aims to leverage synergistic pharmacological effects, modulate multiple targets simultaneously, and overcome drug resistance. asm.orgnih.gov The coumarin scaffold is an ideal platform for this strategy due to its versatile biological activities and multiple sites for chemical modification. researchgate.netnih.gov

Bioisosteric replacement is a related design tactic that involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic properties, or reducing toxicity. nih.govnih.gov For example, a carboxylic acid group might be replaced by a tetrazole ring, or a hydrogen atom by fluorine to block metabolic oxidation. nih.gov

These principles are readily applicable to the this compound scaffold. For instance, coumarin-amino acid hybrids have been designed where the amino acid moiety is intended to improve water solubility and enhance cellular uptake via peptide transporters. rsc.orgnih.gov In one such study, linking amino acids to the 7-position of a coumarin core via a di-peptide linker was shown to be more effective than mono- or tri-peptide linkers, highlighting the precision required in hybrid design. rsc.org Other successful examples include coumarin-chalcone hybrids designed as multi-target agents for neurodegenerative diseases and coumarin-triazole or coumarin-oxadiazole hybrids developed as anticancer agents. nih.govmdpi.comnih.gov These strategies demonstrate that by using the 6-amino and C-3 positions of the 6-amino-8-methoxycoumarin core as anchor points, it is possible to attach other pharmacophores to create novel therapeutics with potentially enhanced efficacy. rsc.orgmdpi.com

Advanced Applications in Chemical Biology and Material Science

Utilization as Fluorescent Probes and Biological Stains

Coumarin (B35378) derivatives are well-known for their fluorescent properties, and the introduction of an amino group at the 6-position and a methoxy (B1213986) group at the 8-position of the 2H-chromen-2-one scaffold can significantly influence its photophysical characteristics. While direct research on the fluorescent properties of 6-Amino-8-methoxy-2H-chromen-2-one is limited, the broader class of aminocoumarins has been extensively studied. For instance, 6-aminocoumarin has been shown to be an efficient fluorescent sensor for nitrite (B80452) ions. The fluorescence of coumarin derivatives is often sensitive to the local environment, making them valuable as probes for pH and metal ions. The presence of the electron-donating amino and methoxy groups in this compound is expected to result in a bathochromic shift (a shift to longer wavelengths) in its absorption and emission spectra compared to the parent coumarin. This could make it a suitable candidate for various biological imaging applications, potentially reducing background fluorescence from native biomolecules.

Application as Building Blocks for Complex Organic Molecules

The this compound molecule serves as a valuable scaffold in the synthesis of more complex organic structures. The amino group provides a reactive handle for a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. This versatility makes it an attractive starting material in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening in drug discovery and other applications.

For example, the amino group can be converted into a wide range of other functionalities, leading to the synthesis of novel heterocyclic systems with potential biological activities. The coumarin core itself is a privileged structure in medicinal chemistry, and modifications at the 6- and 8-positions can modulate the pharmacological properties of the resulting compounds. The synthesis of various 8-methoxycoumarin (B1348513) derivatives has been explored, demonstrating the feasibility of functionalizing this part of the molecule to create compounds with anticancer and other therapeutic properties. nih.gov

Exploration in Optical and Electronic Materials

The photophysical properties of coumarin derivatives, such as high fluorescence quantum yields and large Stokes shifts, make them promising candidates for applications in optical and electronic materials. While specific studies on this compound in this context are not widely reported, related coumarin structures have been investigated for their potential use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as nonlinear optical (NLO) materials.

The combination of an electron-donating amino group and a methoxy group on the aromatic ring of the coumarin system can enhance its intramolecular charge transfer (ICT) character, which is a key property for many optical and electronic applications. The ability to tune the electronic properties through chemical modification of the amino group further adds to the potential of this compound as a component in the design of new functional materials.

Catalytic Applications in Organic Synthesis

The potential for this compound to be used in catalytic applications is an emerging area of interest. The amino group on the coumarin scaffold could act as a coordinating site for metal catalysts or as a basic site in organocatalysis. While there is no direct evidence of the catalytic use of this specific compound, the broader family of aminocoumarins has been explored in this regard.

For instance, the amino group could be functionalized to create a ligand for a transition metal, leading to a catalytically active complex. Such a complex could potentially be used in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. Furthermore, the inherent properties of the coumarin core could influence the reactivity and selectivity of the catalytic system. Further research is needed to fully explore the catalytic potential of this compound and its derivatives.

Future Research Directions and Unexplored Potential of 6 Amino 8 Methoxy 2h Chromen 2 One

Development of Novel Synthetic Methodologies

The advancement of research into 6-Amino-8-methoxy-2H-chromen-2-one is contingent upon the development of efficient, high-yield, and environmentally benign synthetic strategies. Future work should focus on moving beyond traditional multi-step synthesis in favor of modern, streamlined approaches.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to be a convenient and efficient method for rapidly synthesizing various chromene derivatives, often reducing reaction times from hours to minutes. rsc.org Exploring microwave-assisted protocols for the synthesis of the target compound could significantly enhance production efficiency.

Catalytic Hydrogenation: A standard route to aminocoumarins involves the reduction of a corresponding nitro derivative. Scalable methods, such as catalytic hydrogenation using a Parr apparatus with catalysts like Palladium on Calcium Carbonate (Pd/CaCO3), have been effectively used for analogous structures like 8-amino-6-methoxy-2-trifluoromethylquinoline and represent a viable, scalable pathway. prepchem.com

Modern Catalytic Systems: The development of oxidant-free catalytic systems, such as visible-light-induced photoinduced cobaloxime catalysis, offers a mild and sustainable alternative to traditional methods that require harsh oxidants. acs.org Adapting such advanced catalytic cyclization reactions could provide novel and greener pathways to the chromenone core.

Multi-Component Reactions: One-pot, multi-component reactions are a cornerstone of green chemistry, minimizing waste by reducing the number of intermediate purification steps. Designing a convergent synthesis where multiple starting materials react in a single vessel to form this compound or its direct precursors would be a significant advancement. researchgate.net

Comprehensive Mechanistic Elucidation of Biological Activities

While many coumarins exhibit biological activity, a deep understanding of the specific molecular mechanisms of this compound is crucial for its development. Future research should aim to pinpoint its precise molecular targets and cellular effects.

Prospective mechanistic studies include:

Interaction with Biomolecules: Investigating the compound's binding affinity and mode of interaction with key biological macromolecules is a critical first step. Studies on related 3-acetyl-8-methoxycoumarin derivatives have demonstrated mechanisms involving intercalation with Calf Thymus DNA (CT-DNA) and static quenching of fluorescence in proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). doaj.org Similar biophysical techniques could be applied.

Enzyme Inhibition: Aminocoumarins as a class are known inhibitors of the bacterial DNA gyrase B subunit, competing with ATP for the binding site. wikipedia.org This presents a clear, testable hypothesis for the antibacterial mechanism of this compound.

Cellular Pathway Analysis: Should the compound exhibit anticancer properties, identifying the affected cellular pathways is paramount. For instance, novel 8-methoxycoumarin-3-carboxamides have been shown to induce apoptosis by targeting caspase-3/7 and inhibiting β-tubulin polymerization. nih.gov Investigating similar effects, such as cell cycle arrest and apoptosis induction, would be essential. nih.govatlantis-press.com

Mitochondrial Function: The impact on cellular metabolism and oxidative stress can be a key mechanism. An antileishmanial 8-methoxycoumarin (B1348513) derivative was found to reduce hydrogen peroxide concentration in parasites without affecting their mitochondrial membrane potential, indicating a specific mode of action related to oxidative balance. researchgate.net

Advanced Structure-Activity Relationship Studies

To optimize the therapeutic potential of this compound, a systematic exploration of its structure-activity relationships (SAR) is necessary. This involves synthesizing a library of analogues to determine how chemical modifications influence biological activity. The 6-amino and 8-methoxy functional groups are prime candidates for modification.

A focused SAR program should involve:

Derivatization of the 6-Amino Group: The reactivity of the amino group allows for the creation of amides, sulfonamides, and Schiff bases, introducing a wide variety of functional groups. researchgate.net

Modification of the 8-Methoxy Group: Altering the methoxy (B1213986) group to other alkoxy groups of varying chain lengths or converting it to a hydroxyl group could significantly impact binding and solubility.

Substitution at Other Positions: Research on other coumarin (B35378) scaffolds has shown that substitution at various positions on the chromene ring can dramatically alter biological activity. For example, in a series of 8-methoxycoumarin-3-carboxamides, the introduction of a bromine atom at the C-5 position significantly enhanced cytotoxic activity against liver cancer cells. nih.gov

An example of SAR data for related 8-methoxycoumarin derivatives is presented below.

| Compound | Substitution | IC50 (µM) on HepG2 Cells | Reference |

|---|---|---|---|

| 8-methoxycoumarin-3-carboxamide (4) | Base scaffold | 17 | nih.gov |

| 5-bromo-8-methoxycoumarin-3-carboxamide (5) | Addition of Bromo at C-5 | 0.9 | nih.gov |

| N-(acetyl)8-methoxycoumarin-3-carboxamide (6) | Acetylation of 3-carboxamide | 2.3 | nih.gov |

| N-(acetyl)-5-bromo-8-methoxycoumarin-3-carboxamide (7) | Acetylation and Bromination | 2.3 | nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest potential efficacy across multiple therapeutic areas. Research should broaden to test this compound and its derivatives against a diverse panel of biological targets.